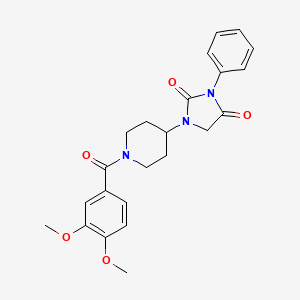

1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-30-19-9-8-16(14-20(19)31-2)22(28)24-12-10-17(11-13-24)25-15-21(27)26(23(25)29)18-6-4-3-5-7-18/h3-9,14,17H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLEFJFIAPBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,4-dimethoxybenzoyl chloride under basic conditions.

Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with appropriate reagents to form the imidazolidine-2,4-dione ring.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace substituents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Structure and Composition

The compound is characterized by a complex structure that includes a piperidine ring, an imidazolidine moiety, and a dimethoxybenzoyl group. Its molecular formula is with a molecular weight of approximately 509.6 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacology

Analgesic and Anti-inflammatory Effects

Research indicates that this compound may exhibit analgesic and anti-inflammatory properties. Animal models have demonstrated its potential to reduce pain responses and inflammation markers, suggesting a mechanism that involves the inhibition of cyclooxygenase enzymes .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may provide neuroprotective effects in models of neurodegenerative diseases. They appear to enhance neuronal survival under oxidative stress conditions, possibly through antioxidant mechanisms .

Materials Science

Polymer Chemistry

The unique chemical structure allows for its application in polymer chemistry as a building block for advanced materials. Its incorporation into polymer matrices could enhance mechanical properties or provide specific functionalities such as responsiveness to environmental stimuli .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy against human cancer cell lines. The results showed that certain modifications significantly enhanced cytotoxicity while reducing off-target effects .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation conducted by a research group assessed the antimicrobial activity of this compound against a panel of pathogenic bacteria. The findings revealed promising results, with minimum inhibitory concentrations indicating effective antibacterial action comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analog: 1-(3,4-Dimethoxyphenyl)-3-phenylimidazolidine-2,4-dione (Compound 8j)

- Structure : Direct substitution of the hydantoin core with a 3,4-dimethoxyphenyl group, lacking the piperidine-benzoyl linkage.

- Synthesis: Prepared via a one-step reaction of dimethylamino-methylene hydantoin precursors, yielding 98% as a yellow oil .

- Properties :

Structural Analog: 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BG15713)

- Structure : Replaces 3,4-dimethoxybenzoyl with a benzothiadiazole-5-carbonyl group.

- Molecular Formula : C₂₁H₁₉N₅O₃S (MW: 421.47) .

- Key Features: The benzothiadiazole moiety introduces electron-deficient aromaticity, which may enhance interactions with π-acidic biological targets.

- Inferred Activity : Benzothiadiazoles are associated with antiviral and antimicrobial properties, suggesting BG15713 may diverge in mechanism from the main compound’s inferred antifungal role .

Structural Analog: 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Structure : Substitutes 3,4-dimethoxybenzoyl with a 7-methoxybenzofuran-2-carbonyl group.

- Molecular Formula : C₂₄H₂₃N₃O₅ (MW: ~433.46) .

- Key Features :

- Benzofuran’s fused oxygen heterocycle enhances rigidity and may improve metabolic stability.

- Methoxy group at position 7 alters electronic distribution compared to 3,4-dimethoxy substitution.

- Inferred Activity : Benzofuran derivatives often exhibit CNS activity or anticancer effects, implying divergent applications from the main compound .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : The 3,4-dimethoxybenzoyl group in the main compound likely enhances binding to fungal CYP450 enzymes or membrane targets, as seen in related hydantoins . Conversely, BG15713’s benzothiadiazole may target viral proteases or bacterial enzymes via sulfur-mediated interactions .

- Lipophilicity : The main compound’s dimethoxy groups increase lipophilicity (predicted LogP >3), favoring membrane penetration, whereas BG15713’s polar benzothiadiazole may reduce LogP, affecting bioavailability .

- Synthetic Complexity : The main compound’s piperidine-benzoyl linkage requires multi-step synthesis, while compound 8j is synthesized in one step with high yield (98%) .

Biological Activity

The compound 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antitumor and cytotoxic effects.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, typically starting from readily available piperidine derivatives. The synthesis pathways may include the formation of the imidazolidine core and subsequent functionalization with dimethoxybenzoyl groups. Detailed methodologies for similar compounds have been documented, showcasing various synthetic strategies that can be adapted for this compound .

Antileukemic Activity

Research indicates that derivatives of this compound exhibit notable antileukemic properties. In a study involving human leukemic cell lines (K562 and CEM), certain derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 1.6 to 8.0 µM . Specifically, compounds with electron-withdrawing substituents showed enhanced potency against these cell lines, suggesting a structure-activity relationship that favors specific functional groups .

Cytotoxicity

In addition to antileukemic effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. For instance, it has shown selective toxicity towards human colorectal adenocarcinoma (HT-29) and leukemia cells (CEM) while exhibiting lower toxicity towards non-malignant cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Studies

Several studies have documented the biological activities of related compounds, providing insights into the potential mechanisms of action:

- Cytotoxic Effects on Oral Cancer Cells : A series of related compounds were tested against oral squamous carcinoma cells, revealing high specificity and potency compared to traditional chemotherapeutics like doxorubicin. The compounds inhibited mitosis and induced apoptosis through caspase activation .

- Structure-Activity Relationship Studies : Research into the structure-activity relationships of similar piperidine derivatives highlighted the importance of substituent positioning on the aromatic rings for enhancing biological activity. This information is vital for the rational design of new derivatives with improved efficacy .

Data Tables

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 9c | K562 | 1.6 | Excellent potency |

| 9e | CEM | 8.0 | Good antiproliferative activity |

| 2e | HT-29 | < 5 | Higher specificity for cancer cells |

| 2r | Colo205 | < 10 | Superior to doxorubicin |

Q & A

Q. What is the standard synthetic protocol for 1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

The compound is synthesized via a condensation reaction between 6d (0.44 mmol) and 7a (0.53 mmol) in a hexane/ethyl acetate (1:1) solvent system, yielding 98% product as a yellow oil. Key steps include:

Q. Which spectroscopic methods are critical for characterizing this compound?

Q. How is purity assessed during synthesis?

- TLC : Initial purity check (hexane/EtOAc, 1:1) .

- HPLC : Quantifies purity using a C18 column with methanol/buffer mobile phases (e.g., 65:35 ratio), retention time ~12–15 minutes .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing spectra at different temperatures.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. piperidine protons) .

- Comparative Analysis : Cross-reference with analogs (e.g., 1-(3,4-dimethoxyphenyl) derivatives) to validate shifts .

Q. What strategies optimize yield in large-scale synthesis?

Q. How is the compound’s stability assessed under varying storage conditions?

Q. How can structure-activity relationships (SAR) be explored for antifungal activity?

- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxy with halogen or hydroxyl groups) .

- In Vitro Assays : Test against Candida albicans (MIC values) and compare to reference compounds like 8j .

- Computational Modeling : Dock analogs into fungal cytochrome P450 targets to predict binding affinity .

Q. What methods validate the compound’s mechanism of action in biological systems?

Q. How are reactive intermediates (e.g., hygroscopic precursors) handled during synthesis?

Q. What computational tools predict the compound’s physicochemical properties?

- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.0), solubility (ESOL: -4.5), and bioavailability .

- Molecular Dynamics Simulations : Assess membrane permeability using CHARMM or GROMACS .

- QSAR Models : Correlate structural features (e.g., methoxy groups) with antifungal activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.